3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine
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Overview
Description
3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in pharmaceuticals, agriculture, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-7-methyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- 3-Methoxy-7-methyl-1-nitro-10H-phenothiazine
- 3-Ethoxy-7-methyl-1-amino-10H-phenothiazine
- 3-Ethoxy-7-methyl-1-nitroso-10H-phenothiazine
Comparison: 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine is unique due to the presence of the ethoxy and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
74834-97-2 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-ethoxy-7-methyl-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C15H14N2O3S/c1-3-20-10-7-12(17(18)19)15-14(8-10)21-13-6-9(2)4-5-11(13)16-15/h4-8,16H,3H2,1-2H3 |
InChI Key |
HMOJGIYUNFFLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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